

# IUPAC name for 3-Chloro-4-nitrotoluene

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## Compound of Interest

Compound Name: 3-Chloro-4-nitrotoluene

Cat. No.: B1583895

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## An In-depth Technical Guide to 2-Chloro-4-methyl-1-nitrobenzene

This technical guide provides a comprehensive overview of 2-chloro-4-methyl-1-nitrobenzene, commonly known as **3-chloro-4-nitrotoluene**, tailored for researchers, scientists, and professionals in drug development. This document details its chemical properties, experimental protocols for its synthesis and analysis, and its applications in scientific research.

## Chemical Identity and Properties

The compound commonly referred to as **3-chloro-4-nitrotoluene** has the systematic IUPAC name of 2-chloro-4-methyl-1-nitrobenzene[1][2].

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-chloro-4-methyl-1-nitrobenzene[1][2]
Common Name	3-Chloro-4-nitrotoluene[1][3][4]
CAS Number	38939-88-7[1][2][3]
Molecular Formula	C7H6ClNO2[1][2][3]
SMILES	CC1=CC(=C(C=C1)--INVALID-LINK--[O-])Cl[1]
InChI	InChI=1S/C7H6ClNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3[1]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	171.58 g/mol [1][3]
Appearance	Solid[3]
Melting Point	24-28 °C[3][4]
Boiling Point	219 °C[3][4]
Refractive Index	n <sub>20/D</sub> 1.564[3]

## Experimental Protocols

### Synthesis of 2-chloro-4-methyl-1-nitrobenzene

A documented method for the synthesis of 2-chloro-4-methyl-1-nitrobenzene involves the reaction of 5-methyl-2-nitrobenzoic acid.[4]

Materials:

- 5-methyl-2-nitrobenzoic acid
- Silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>)
- Copper acetate (Cu(OAc)<sub>2</sub>)
- 2,9-dimethyl-1,10-o-phenanthroline (ligand)
- Sodium chloride (NaCl)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Anhydrous sodium sulfate
- Distilled water

#### Procedure:

- To a reaction tube equipped with a magnetic stirrer, sequentially add 6.2 mg of silver sulfate, 36.3 mg of copper acetate, 12.5 mg of 2,9-dimethyl-1,10-o-phenanthroline, 36.2 mg of 5-methyl-2-nitrobenzoic acid, and 17.5 mg of sodium chloride in 4 mL of dimethyl sulfoxide.[4]
- Heat the reaction mixture in an oil bath at 160 °C and stir for 24 hours under an oxygen atmosphere.[4]
- After completion, quench the reaction by adding an appropriate amount of distilled water.[4]
- Extract the product three times with 10 mL of ethyl acetate each time.[4]
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.[4]

This procedure reportedly yields 14.8 mg of **3-chloro-4-nitrotoluene** (a 43% yield).[4]

## Analytical Method: Reverse-Phase HPLC

2-chloro-4-methyl-1-nitrobenzene can be analyzed using a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[5]

#### Conditions:

- Column: Newcrom R1 HPLC column[5]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[5] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[5]
- Detection: This method is suitable for UV-Vis detection and can be adapted for mass spectrometry.[5]

This method is scalable and can be employed for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[5]

## Applications in Research and Development

2-chloro-4-methyl-1-nitrobenzene serves as a valuable intermediate in organic synthesis. A notable application is in the synthesis of quinoxaline derivatives. These derivatives are being developed as positron emission tomography (PET) radiotracers for imaging the N-Methyl-D-aspartate (NMDA) receptor, which is significant for neuroscience research and drug development targeting neurological disorders.[4]

As a class of compounds, chlorinated nitroaromatics are crucial building blocks for the synthesis of a wide range of heterocyclic compounds and other industrial chemicals.[6]

## Safety and Handling

2-chloro-4-methyl-1-nitrobenzene is classified as harmful if swallowed (Acute Toxicity 4, Oral). [1][3] It is essential to handle this chemical with appropriate safety precautions.

Recommended Personal Protective Equipment (PPE):

- Hand Protection: Wear protective gloves.[3][7]
- Eye Protection: Use chemical safety goggles or face shields.[3][7]
- Respiratory Protection: In case of insufficient ventilation, wear a suitable dust mask (e.g., N95).[3][7]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

## Visualized Workflow

The following diagram illustrates the synthesis protocol for 2-chloro-4-methyl-1-nitrobenzene.



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Caption: Synthesis workflow for 2-chloro-4-methyl-1-nitrobenzene.

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